(1-Methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone

Medicinal chemistry Pharmacophore design Ligand efficiency

(1-Methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone (CAS 144825-36-5) is a heterocyclic ketone of molecular formula C₁₁H₁₁₀N₂O and molecular weight 186.21 g·mol⁻¹, featuring an N-methylpyrrole ring linked via a carbonyl bridge to a pyridin-3-yl moiety. The compound belongs to the arylpyrid-3-ylmethanone class, a pharmacophore family recognized for positive allosteric modulation (PAM) of α7 nicotinic acetylcholine receptors (nAChRs).

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 144825-36-5
Cat. No. B12552771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone
CAS144825-36-5
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C(=O)C2=CN=CC=C2
InChIInChI=1S/C11H10N2O/c1-13-7-3-5-10(13)11(14)9-4-2-6-12-8-9/h2-8H,1H3
InChIKeyXKVQCHGFYHPRNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone (CAS 144825-36-5): Structural Identity and Core Physicochemical Profile for Research Procurement


(1-Methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone (CAS 144825-36-5) is a heterocyclic ketone of molecular formula C₁₁H₁₁₀N₂O and molecular weight 186.21 g·mol⁻¹, featuring an N-methylpyrrole ring linked via a carbonyl bridge to a pyridin-3-yl moiety [1]. The compound belongs to the arylpyrid-3-ylmethanone class, a pharmacophore family recognized for positive allosteric modulation (PAM) of α7 nicotinic acetylcholine receptors (nAChRs) [2]. It is structurally distinct from the direct aryl-aryl analog β-nicotyrine (CAS 487-19-4) by the insertion of a ketone bridge that introduces hydrogen bond acceptor capability (carbonyl oxygen; total HBA count = 2), increases topological polar surface area (TPSA = 34.9 Ų vs. ~17.8 Ų for β-nicotyrine), and lowers LogP (XLogP3 = 1.3) relative to the more lipophilic β-nicotyrine [1][3]. These physicochemical differences carry consequences for solubility, permeability, and protein-ligand interaction potential that cannot be replicated by in-class analogs lacking the methanone bridge.

Why (1-Methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone Cannot Be Interchanged with β-Nicotyrine, Nicotine, or Saturated Pyrrolidine Analogs


Procurement teams and medicinal chemistry groups frequently encounter pressure to substitute (1-methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone with cheaper, more readily available analogs such as β-nicotyrine (CAS 487-19-4), (RS)-1-methyl-3-nicotinoylpyrrolidine (CAS 125630-26-4), or even nicotine itself (CAS 54-11-5). Substitution is scientifically unsound for three converging reasons. First, the methanone bridge introduces a strong hydrogen bond acceptor (carbonyl oxygen) absent in β-nicotyrine, directly altering the compound's pharmacophoric interaction capacity; β-nicotyrine lacks this HBA entirely (HBA = 1 from pyridine N only), whereas the target compound presents HBA = 2 [1]. Second, the aromatic pyrrole ring (sp²-hybridized N) in the target compound creates a planar, electron-rich system fundamentally different from the saturated, sp³-hybridized pyrrolidine ring of (RS)-1-methyl-3-nicotinoylpyrrolidine and nicotine, leading to divergent π-stacking and cation-π interaction profiles . Third, β-nicotyrine is a known mechanism-based inactivator of CYP2A6 (KI(inact) = 106 μM, k_inact = 0.61 min⁻¹) and a potent CYP2A13 inhibitor (KI = 0.17 μM) [2], whereas the target compound's methanone bridge alters the electronic environment of the pyrrole ring, which is predicted to modify CYP inhibition liability—a critical safety consideration in any in vivo or cellular assay context. Blinded substitution without accounting for these differences risks misinterpretation of SAR data, wasted synthesis effort, and irreproducible biological results.

Quantitative Differentiation Evidence for (1-Methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone vs. Closest Analogs


Hydrogen Bond Acceptor Count: Target Compound (HBA = 2) vs. β-Nicotyrine (HBA = 1)

The target compound possesses two hydrogen bond acceptors—the pyridine nitrogen and the ketone carbonyl oxygen—whereas β-nicotyrine possesses only one HBA (pyridine nitrogen only) because the two rings are connected by a direct C–C bond without an intervening carbonyl [1][2]. This additional HBA is not a trivial structural nuance: in the arylpyrid-3-ylmethanone class, the carbonyl oxygen has been shown to participate in key polar interactions within the α7 nAChR allosteric binding pocket [3]. Compounds lacking this carbonyl (e.g., β-nicotyrine) are not reported as α7 PAMs and instead target CYP enzymes [4].

Medicinal chemistry Pharmacophore design Ligand efficiency

Lipophilicity Shift: Target Compound (XLogP3 = 1.3) vs. β-Nicotyrine (~2.37) Alters Predicted CNS Permeability and Solubility

The target compound has an experimentally consistent computed XLogP3 of 1.3 [1] (with a secondary source reporting LogP = 1.65 [2]), while β-nicotyrine, lacking the polar carbonyl, exhibits significantly higher lipophilicity (estimated LogP ~2.37 based on difference of ~1 log unit per added polar atom) [3]. This ΔLogP of approximately −1.0 to −1.07 log units translates to a predicted ~10-fold improvement in aqueous solubility for the target compound and positions it within the favorable CNS drug-like range (LogP 1–3), whereas β-nicotyrine borders on the upper limit. Increased polarity also reduces non-specific protein binding and phospholipidosis risk.

ADME profiling CNS drug design Physicochemical optimization

Rotatable Bond Flexibility: Target Compound (2 Rotatable Bonds) vs. β-Nicotyrine (1 Rotatable Bond) Modulates Conformational Sampling and Entropic Binding Penalty

The target compound possesses two rotatable bonds (between the carbonyl carbon and each aromatic ring), compared with one rotatable bond in β-nicotyrine (direct aryl–aryl linkage) [1][2]. The additional rotatable bond at the carbonyl junction permits the pyrrole and pyridine rings to adopt dihedral angles independent of each other, enabling the compound to sample a broader conformational ensemble. In the arylpyrid-3-ylmethanone series, the carbonyl bridge has been shown crystallographically to permit torsional angles that optimize complementary interactions within the α7 nAChR allosteric site, whereas rigidifying this linker abolishes allosteric modulator activity [3]. This conformational degree of freedom distinguishes the target compound from rigid biaryl analogs that are conformationally restricted to near-planar geometries favoring CYP enzyme binding.

Conformational analysis Molecular recognition Scaffold design

Class-Level Pharmacological Differentiation: Arylpyrid-3-ylmethanones as α7 nAChR PAMs vs. β-Nicotyrine as CYP2A6/2A13 Inhibitor/Inactivator

The arylpyrid-3-ylmethanone chemotype, to which the target compound belongs, has been validated as a Type I positive allosteric modulator (PAM) scaffold at human α7 nAChRs. In the landmark SAR study by Hogenkamp et al., lead compound 7v achieved EC₅₀ = 0.18 μM with maximum modulation of 1200% (at 10 μM) of the nicotine EC₅ response in Xenopus oocytes expressing human α7 nAChRs, while compound 7z demonstrated in vivo efficacy reversing scopolamine-induced cognitive deficit (novel object recognition) at a minimum effective i.p. dose of 1.0 mg/kg [1]. In contrast, the closest structural analog β-nicotyrine is a potent CYP2A13 inhibitor (KI = 0.17 μM) and CYP2A6 mechanism-based inactivator (KI(inact) = 106 μM, k_inact = 0.61 min⁻¹) with no reported α7 nAChR PAM activity [2]. This represents a wholesale shift in primary pharmacological target driven by the methanone bridge: from cytochrome P450 enzyme inhibition to nicotinic receptor allosteric modulation.

Nicotinic receptors Allosteric modulation Target selectivity

Molecular Weight and Atom Composition Differentiate Target from Saturated Pyrrolidine-Ketone Analog (RS)-1-Methyl-3-nicotinoylpyrrolidine

The target compound (MW = 186.21, C₁₁H₁₀N₂O) differs from the saturated pyrrolidine analog (RS)-1-methyl-3-nicotinoylpyrrolidine (CAS 125630-26-4; MW = 190.24, C₁₁H₁₄N₂O) by exactly 4 hydrogen atoms (ΔMW = 4.03 Da), reflecting the aromatic pyrrole vs. saturated pyrrolidine ring difference [1]. This seemingly small mass difference corresponds to a fundamental change in ring electronics: the aromatic pyrrole (sp² N) provides π-electron density for potential π-stacking and cation-π interactions, whereas the saturated pyrrolidine (sp³ N) presents a basic tertiary amine (pKa ~8–10) that will be protonated at physiological pH, fundamentally altering charge state, H-bonding, and disposition within a binding site. LC-MS and ¹H NMR readily distinguish these compounds: the target compound shows 10 aromatic/heteroaromatic protons vs. 14 total protons (with 4 additional aliphatic protons) in the saturated analog.

Chemical procurement Compound identity verification Analytical chemistry

Research and Industrial Application Scenarios for (1-Methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone Based on Quantitative Differentiation Evidence


α7 Nicotinic Acetylcholine Receptor Allosteric Modulator Lead Optimization Programs

The arylpyrid-3-ylmethanone scaffold has been validated as a productive starting point for Type I α7 nAChR PAM development, with lead compounds from the Hogenkamp series achieving EC₅₀ values as low as 0.13 μM and maximum modulation up to 1200% in human α7 nAChR-expressing Xenopus oocytes [1]. (1-Methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone, as the pyrrole-containing member of this chemotype, offers a differentiated vector for SAR exploration at the aryl position—the pyrrole ring provides a site for electrophilic substitution and further derivatization that is not available in simple phenyl analogs. Procurement of this specific compound enables medicinal chemistry teams to explore the pyrrole dimension of the arylpyrid-3-ylmethanone SAR, with the carbonyl HBA and rotatable bond flexibility retained as class-defining features.

CYP2A6 vs. α7 nAChR Target Selectivity Profiling Studies

Because β-nicotyrine (the direct aryl-aryl analog) is a potent CYP2A13 inhibitor (KI = 0.17 μM) and CYP2A6 mechanism-based inactivator [2], while arylpyrid-3-ylmethanones are α7 nAChR PAMs, the target compound serves as a critical probe to dissect the structural determinants that drive selectivity between these two pharmacologically important but mechanistically unrelated target families. Researchers investigating the molecular switch from CYP inhibition to nAChR allosteric modulation can use this compound as the minimal structural perturbation (insertion of a single carbonyl unit) to systematically map target engagement shifts. This makes it a uniquely informative tool compound for selectivity panels and off-target profiling in CNS drug discovery.

Physicochemical Property-Driven Fragment and Scaffold Hopping Campaigns

The target compound's measured physicochemical profile—XLogP3 = 1.3, TPSA = 34.9 Ų, rotatable bonds = 2, HBA = 2, HBD = 0—places it in favorable CNS drug-like chemical space [3]. Compared with the more lipophilic β-nicotyrine (~LogP 2.37, TPSA ~17.8 Ų), the target compound offers a ~10-fold predicted aqueous solubility advantage and a TPSA that better satisfies the Veber oral bioavailability criteria (TPSA < 140 Ų, with values above ~60 Ų generally associated with reduced passive permeability; the target's TPSA of 34.9 Ų balances solubility without compromising permeability). Fragment-based drug discovery groups and computational chemistry teams can use this compound as a physicochemical benchmark when designing focused libraries around the pyridin-3-ylmethanone core.

Chemical Biology Probe for Nicotine Metabolism Pathway Studies Requiring CYP-Inert Scaffolds

β-Nicotyrine is formed by oxidative aromatization of nicotine and acts as a mechanism-based CYP2A6 inactivator, complicating its use in nicotine metabolism studies where CYP activity must remain uncompromised [2]. The target compound, by virtue of its pre-installed carbonyl bridge, is not a metabolic precursor of β-nicotyrine and is expected to exhibit altered CYP inhibition liability due to the electron-withdrawing effect of the ketone on the pyrrole ring. Researchers studying nicotine pharmacokinetics or NNK bioactivation who require a negative-control compound that retains the pyrrole-pyridine connectivity but lacks CYP2A6 inactivation potential should select this compound over β-nicotyrine.

Quote Request

Request a Quote for (1-Methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.